molecular formula C24H22FN3O6S B2906716 N-[1-(benzenesulfonyl)-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide CAS No. 1043008-00-9

N-[1-(benzenesulfonyl)-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide

Cat. No.: B2906716
CAS No.: 1043008-00-9
M. Wt: 499.51
InChI Key: BARVRSJTWDAJOX-UHFFFAOYSA-N
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Description

N-[1-(Benzenesulfonyl)-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide is a complex synthetic organic compound designed for advanced pharmaceutical research and development. This molecule integrates several pharmaceutically significant functional groups, including a benzenesulfonyl moiety, a piperazine ring, and both furan-2-carboxamide and 4-fluorobenzoyl units. Such a structure is characteristic of compounds investigated as key intermediates in the synthesis of biologically active agents . The presence of the sulfonyl and carbonyl groups enhances the molecule's reactivity, making it a versatile scaffold for further chemical derivatization and structure-activity relationship (SAR) studies . The incorporation of a fluorobenzamide unit is a common strategy in medicinal chemistry to influence the compound's electronic properties, metabolic stability, and binding affinity to biological targets . Researchers can utilize this compound in the development of novel therapeutic candidates, particularly in hit-to-lead optimization phases. Its well-defined structure allows for precise modifications to explore and modulate interactions with specific enzymes or receptors. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local, national, and international regulations.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O6S/c25-18-10-8-17(9-11-18)23(30)27-12-14-28(15-13-27)24(31)22(26-21(29)20-7-4-16-34-20)35(32,33)19-5-2-1-3-6-19/h1-11,16,22H,12-15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARVRSJTWDAJOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)F)C(=O)C(NC(=O)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzenesulfonyl intermediate: This step involves the reaction of benzenesulfonyl chloride with an appropriate amine to form the benzenesulfonyl intermediate.

    Introduction of the piperazine ring: The benzenesulfonyl intermediate is then reacted with 4-(4-fluorobenzoyl)piperazine under controlled conditions to introduce the piperazine ring.

    Coupling with furan-2-carboxamide: The final step involves coupling the intermediate with furan-2-carboxamide to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure suggests potential interactions with biological targets, making it a candidate for drug discovery and development.

    Medicine: Its unique functional groups may confer specific biological activities, such as antimicrobial or anticancer properties.

    Industry: The compound can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which N-[1-(benzenesulfonyl)-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. The benzenesulfonyl and fluorobenzoyl groups may facilitate binding to enzymes or receptors, while the piperazine ring could enhance solubility and bioavailability. The exact pathways involved would depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound is compared to analogues with shared piperazine, carboxamide, and aromatic heterocyclic moieties. Key differences in substituents, physicochemical properties, and synthetic yields are highlighted.

Key Observations:

Piperazine Substitutions :

  • Electron-Withdrawing Groups : The target compound’s 4-fluorobenzoyl group balances moderate electron withdrawal with metabolic stability, contrasting with stronger electron-withdrawing dichlorophenyl (compound 31 ) or sulfonyl groups (compound 20 ) .
  • Lipophilicity : Isobutyryl (Rasarfin ) and methoxy groups (compound 34 ) increase lipophilicity, whereas sulfonyl and fluorobenzoyl groups in the target compound enhance polarity.

Core Heterocycles: Furan vs.

Synthetic Accessibility :

  • Yields for piperazine-linked carboxamides range from 40–63% , suggesting moderate synthetic challenges. The target compound’s benzenesulfonyl group may require specialized coupling reagents (e.g., HCTU, as in ).

Research Findings and Implications

  • SAR Trends : Fluorine and sulfonyl groups are associated with enhanced metabolic stability and target affinity in kinase inhibitors and GPCR modulators .
  • Knowledge Gaps: No biological data (e.g., IC₅₀, binding assays) are provided in the evidence, limiting direct efficacy comparisons.

Biological Activity

N-[1-(benzenesulfonyl)-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Compound Overview

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C24H22FN3O6S
  • Molecular Weight : 493.51 g/mol

The compound features a benzenesulfonyl group, a piperazine ring substituted with a fluorobenzoyl moiety, and a furan-2-carboxamide structure. These functional groups contribute to its diverse chemical reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Benzenesulfonyl Intermediate : Reaction of benzenesulfonyl chloride with an appropriate amine.
  • Introduction of the Piperazine Ring : Coupling the benzenesulfonyl intermediate with 4-(4-fluorobenzoyl)piperazine.
  • Coupling with Furan-2-Carboxamide : Final coupling to form the target compound.

The biological activity of this compound is likely mediated through interactions with specific molecular targets. The presence of the benzenesulfonyl and fluorobenzoyl groups may enhance binding to enzymes or receptors, while the piperazine ring can improve solubility and bioavailability.

Antimicrobial and Anticancer Properties

Recent studies have indicated that compounds structurally related to this compound exhibit significant antimicrobial and anticancer activities:

  • Antimicrobial Activity : The compound may act as an inhibitor against various microbial enzymes, similar to other piperazine derivatives which have shown effectiveness against Agaricus bisporus tyrosinase (AbTYR) with IC50 values as low as 0.18 μM .
  • Anticancer Activity : Preliminary data suggest potential anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cell lines.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of related compounds, providing insights into their mechanisms:

  • Tyrosinase Inhibition : Compounds derived from the 4-fluorobenzylpiperazine fragment demonstrated competitive inhibition against tyrosinase, an enzyme involved in melanin production. For instance, one derivative achieved an IC50 value significantly lower than that of kojic acid, indicating higher potency .
    CompoundIC50 (μM)Effect
    Kojic Acid17.76Reference
    4-Fluorobenzylpiperazine Derivative0.18Competitive Inhibitor
  • Kinetic Studies : Kinetic analysis revealed that certain derivatives acted as competitive inhibitors of diphenolase activity in tyrosinase assays, suggesting that modifications to the piperazine structure could enhance inhibitory effects .

Q & A

Q. Experimental Validation :

  • Enzyme Assays : Compare IC₅₀ values across multiple replicates (e.g., fluorescence-based kinase assays).
  • Structural Analysis : Verify binding modes via X-ray crystallography (e.g., SHELXL-refined structures to check hydrogen bonding) .
    • Case Study : A 10-fold discrepancy in IC₅₀ (predicted 5 nM vs. observed 50 nM) was resolved by identifying solvent-accessible conformers via MD simulations .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in enzyme inhibition studies?

  • Methodological Approaches :

Kinetic Analysis : Perform time-dependent inhibition assays (e.g., pre-incubation with target enzyme) to distinguish competitive vs. non-competitive inhibition.

SAR Studies : Compare derivatives (e.g., fluorobenzoyl vs. methoxybenzoyl analogs) to identify critical pharmacophores (Table 1).

Cellular Pathway Mapping : Use RNA-seq or phosphoproteomics to track downstream effects (e.g., MAPK pathway modulation) .

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